molecular formula C19H21N5O2 B14610962 2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 60160-77-2

2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14610962
CAS No.: 60160-77-2
M. Wt: 351.4 g/mol
InChI Key: WGRHXEHHXIOLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring an imidazole ring, a diazenyl group, and ethan-1-ol moieties

Properties

CAS No.

60160-77-2

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[[4-(1H-imidazol-2-yl)phenyl]diazenyl]anilino]ethanol

InChI

InChI=1S/C19H21N5O2/c25-13-11-24(12-14-26)18-7-5-17(6-8-18)23-22-16-3-1-15(2-4-16)19-20-9-10-21-19/h1-10,25-26H,11-14H2,(H,20,21)

InChI Key

WGRHXEHHXIOLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)N=NC3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves the coupling of 4,5-diphenyl imidazole with 4,4-diaminodiphenylmethane in a 1:2 molar ratio . The reaction is carried out under reflux conditions, often in the presence of a suitable solvent and catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The diazenyl group may participate in redox reactions, altering the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of an imidazole ring, diazenyl group, and ethan-1-ol moieties. This structural complexity provides it with a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.